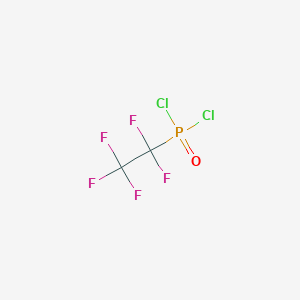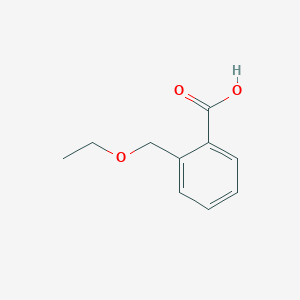
1H-Pyrazole-4-carbonyl chloride
Übersicht
Beschreibung
1H-Pyrazole-4-carbonyl chloride is a compound with the molecular formula C4H3ClN2O . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates were generated in four steps through cyclization, formylation, oxidation, and acylation .
Molecular Structure Analysis
The molecular weight of 1H-Pyrazole-4-carbonyl chloride is 130.53 g/mol . The InChI representation of the molecule is InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7) . The Canonical SMILES representation is C1=C(C=NN1)C(=O)Cl .
Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with α,β-ethylenic ketones having a leaving group to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
1H-Pyrazole-4-carbonyl chloride has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass of the compound are 129.9933904 g/mol . The Topological Polar Surface Area is 45.8 Ų .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Pyrazole derivatives, including “1H-Pyrazole-4-carbonyl chloride”, are highly valued in organic synthesis . They serve as both directing and transforming groups , playing a crucial role in the formation of various small molecules .
Pharmaceutical Applications
Pyrazole derivatives have been found to exhibit a diverse array of pharmaceutical activities . They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Agricultural Applications
In the agricultural sector, pyrazole derivatives have shown significant potential . They are present in various small molecules that exhibit a diverse array of agricultural activities .
Material Science
Pyrazole-containing compounds have proven applicability and versatility in the field of material science . They are used as synthetic intermediates in preparing relevant chemicals .
Industrial Applications
In the industrial field, pyrazole derivatives are used in the synthesis of various industrially crucial chemicals . Their synthetical utility is highly desirable .
Antifungal Activity
Some specific pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have shown moderate to excellent antifungal activities . Although “1H-Pyrazole-4-carbonyl chloride” is not directly mentioned, it could potentially be used to synthesize these antifungal compounds.
Wirkmechanismus
Target of Action
1H-Pyrazole-4-carbonyl chloride, like other pyrazole derivatives, is known to interact with a variety of biological targets. Pyrazole derivatives have been found to exhibit promising agro-chemical, fluorescent, and biological potencies . They have shown significant anti-tubercular affinity and potent antileishmanial and antimalarial activities . .
Mode of Action
For instance, some pyrazole derivatives have been found to exhibit their antileishmanial activity by fitting into the LmPTR1 pocket (active site) of the Leishmania aethiopica clinical isolate, characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives are known to play an important role in metabolism due to their structural nucleus occurring in various natural products, including hormones, antibiotics, alkaloids, vitamins, and many others .
Result of Action
For instance, some pyrazole derivatives have shown significant antileishmanial activity and anti-tubercular affinity .
Action Environment
It is known that the synthesis and reactions of pyrazole derivatives can be influenced by various factors, including the use of new or advanced catalysts and ‘environment-friendly’ procedures, such as heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
Safety and Hazards
Zukünftige Richtungen
Pyrazole-containing compounds are influential due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Eigenschaften
IUPAC Name |
1H-pyrazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4(8)3-1-6-7-2-3/h1-2H,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGFSHSTADSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to 1H-Pyrazole-4-carbonyl chloride derivatives?
A1: 1H-Pyrazole-4-carbonyl chloride derivatives are typically synthesized from substituted pyrazole carboxylic acids. A common approach involves a multi-step process starting with a suitable pyrazole precursor. For instance, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is synthesized from ethyl 3-(dimethylamino)arylate in four steps: acylation, cyclization, hydrolysis, and finally, chlorination using suitable reagents []. Another method utilizes 2,3-dichloropyridine as the starting material, undergoing hydrazinolysis, cyclization, hydrolysis, and acyl chlorination to yield the desired 1-(3-chloropyridin-2-yl)-5difluoromethyl-1H-pyrazole-4-carbonyl chloride [].
Q2: What is the significance of the chlorine atom in the 4-position of the pyrazole ring?
A2: The chlorine atom in 1H-Pyrazole-4-carbonyl chloride serves as a good leaving group, enabling further functionalization of the molecule. This reactivity makes it a valuable building block for synthesizing various pyrazole-containing compounds. For example, it can readily react with amines to form pyrazole-4-carboxamide derivatives, as demonstrated in the synthesis of compounds with antifungal activities [, , , ].
Q3: How does the structure of the substituents on the pyrazole ring influence the biological activity of the resulting compounds?
A3: The biological activity of pyrazole-4-carboxamide derivatives is significantly affected by the nature of the substituents on the pyrazole ring. Studies have shown that introducing specific groups like fluorine or chlorine atoms, or pyridine rings, can enhance the antifungal activity of these compounds [, , , ]. For instance, incorporating a difluoromethyl group at the 5-position of the pyrazole ring significantly improved the antifungal activity against Glomerella cingulata [].
Q4: What are the potential applications of 1H-Pyrazole-4-carbonyl chloride derivatives?
A4: The primary applications of 1H-Pyrazole-4-carbonyl chloride derivatives lie in the development of novel agrochemicals and pharmaceuticals. Several studies have highlighted the promising antifungal activity of pyrazole-4-carboxamide derivatives against a variety of plant pathogenic fungi [, , , ]. This indicates their potential use in developing new fungicides for crop protection. Further research is ongoing to explore their efficacy and safety for potential pharmaceutical applications.
Q5: Are there any reported methods for large-scale production of 1H-Pyrazole-4-carbonyl chloride derivatives?
A5: Yes, researchers have focused on optimizing the synthesis of 1H-Pyrazole-4-carbonyl chloride derivatives for industrial-scale production []. For example, a process for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a high yield (46.8%) and purity (96.1%) has been reported []. This optimized process simplifies the operation and makes it suitable for industrial production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



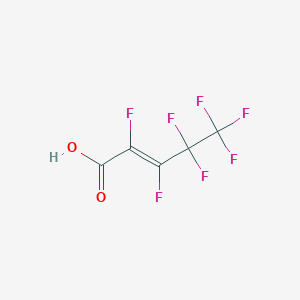
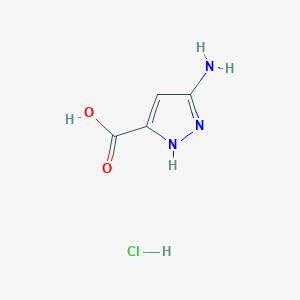


![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)
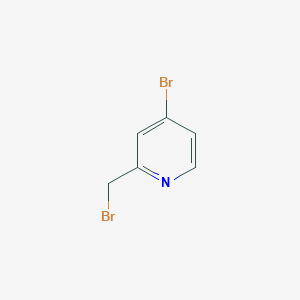

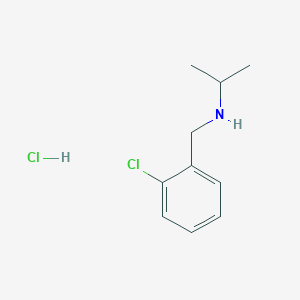
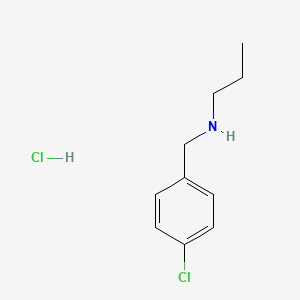
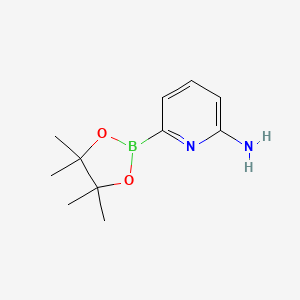
![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)
